N-(3-氯-2-甲苯基)-2-(6,9-二氟-10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
Ramalingam等(2019)的研究重点关注与所讨论化学结构相关的衍生物的合成,重点关注其显着的抗菌活性。这些衍生物被合成并评估其作为抗菌剂的潜力,对各种细菌菌株表现出有希望的结果 (Ramalingam, Ramesh, & Sreenivasulu, 2019).
化学反应催化剂
Facchetti等(2016)探讨了衍生自类似化学结构的钳形官能化喹啉钌催化剂的制备。这些催化剂被用于还原酮,展示了萘啶衍生物在促进化学转化中的多功能性 (Facchetti et al., 2016).
抗菌活性
Watpade和Toche(2017)设计了新的吡喃喹啉衍生物,包括对其抗菌活性的研究。这些结构相关的化合物显示出选择性转化,导致具有显着抗菌特性的产物 (Watpade & Toche, 2017).
抗炎应用
Sunder和Maleraju(2013)对结构复杂性相似的N-(3-氯-4-氟苯基)乙酰胺衍生物进行了一项研究,研究了它们的抗炎活性。在合成的化合物中,有几个表现出显着的抗炎特性,表明了潜在的治疗应用 (Sunder & Maleraju, 2013).
DNA相互作用研究
Naik等(2006)用噻吩(2,3-b)苯并(1,8)萘啶-2-羧酸进行了DNA相互作用研究,证明了衍生物如何与DNA结合。这项研究提供了对这类化合物在遗传学和分子生物学领域潜在应用的见解 (Naik, Naik, Raghavendra, & Naik, 2006).
新型化学合成方法
Agarwal和Mital(1976)研究了N-(3-氯-1,4-二氢-1,4-二氧-2-萘基)乙酰胺与等电双官能芳香胺的反应,导致形成独特的杂环化合物。这项研究阐明了萘啶衍生物在有机化学中的合成多功能性和潜力 (Agarwal & Mital, 1976).
作用机制
Target of Action
F3406-1482, also known as N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide, primarily targets the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the fusion process required for the virus to enter host cells .
Mode of Action
F3406-1482 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s interaction with GP2 disrupts this process, effectively preventing the virus from entering the host cell .
Biochemical Pathways
The primary biochemical pathway affected by F3406-1482 is the viral entry pathway of LCMV . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-1482 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This disruption halts the initiation of transcription and replication of the virus genome, effectively stopping the virus multiplication .
Pharmacokinetics
The compound’s ability to inhibit lcmv cell entry suggests it is capable of reaching the intracellular environment where the virus attempts to replicate .
Result of Action
The primary result of F3406-1482’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively halts the virus’s life cycle and its ability to cause infection .
Action Environment
Its mechanism of action suggests that it functions within the intracellular environment, specifically the endosome compartment where the ph-dependent fusion process occurs .
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-11-13(22)3-2-4-16(11)25-18(28)10-27-8-7-17-12(9-27)21(29)19-14(23)5-6-15(24)20(19)26-17/h2-6H,7-10H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFVVSFBDXQGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。